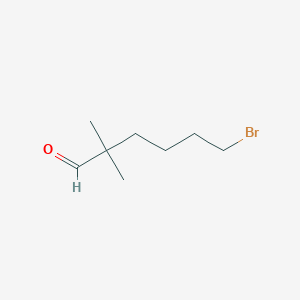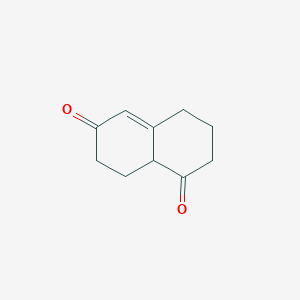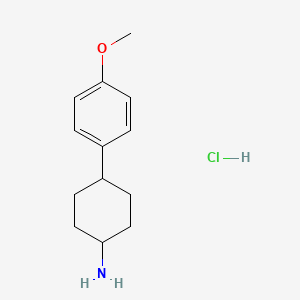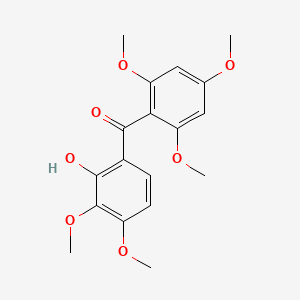
Platinum; triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of platinum; triphenylphosphane typically involves a one-pot reaction from potassium tetrachloroplatinate(II) . The reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine results in the formation of the product as a precipitate . The reaction occurs in two distinct steps:
- Generation of PtCl₂(PPh₃)₂.
- Reduction of this platinum(II) complex .
The overall synthesis can be summarized as: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{PPh}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt}(\text{PPh}_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Platinum; triphenylphosphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: Reacts with oxidants to give platinum(II) derivatives. [ \text{Pt}(\text{PPh}_3)_4 + \text{Cl}_2 \rightarrow \text{cis-PtCl}_2(\text{PPh}_3)_2 + 2\text{PPh}_3 ]
Reduction: Mineral acids give the corresponding hydride complexes. [ \text{Pt}(\text{PPh}_3)_4 + \text{HCl} \rightarrow \text{trans-PtCl(H)(PPh}_3)_2 + 2\text{PPh}_3 ]
Substitution: Reacts with oxygen to form a dioxygen complex.
Applications De Recherche Scientifique
Platinum; triphenylphosphane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Chemistry: Used as a precursor to other platinum complexes and in various organometallic reactions.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of anticancer drugs and other therapeutic agents.
Industry: Applied in the synthesis of polymer-supported reagents and catalysts.
Mécanisme D'action
The mechanism of action of platinum; triphenylphosphane involves its ability to form coordination complexes with various ligands . In the context of anticancer drugs, platinum-based compounds cause crosslinking of DNA, which inhibits DNA repair and/or DNA synthesis . This leads to specific patterns of damage in DNA, ultimately killing cancer cells .
Comparaison Avec Des Composés Similaires
Platinum; triphenylphosphane can be compared with other similar compounds such as tetrakis(triphenylphosphine)palladium(0) and tetrakis(triphenylphosphine)nickel(0) . These compounds share similar structural features and are used in analogous applications. this compound is unique in its ability to form stable complexes with a wide range of ligands, making it particularly versatile in various chemical reactions .
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Tetrakis(triphenylphosphine)nickel(0)
- Tris(triphenylphosphine)platinum(0)
Propriétés
Numéro CAS |
47028-70-6 |
|---|---|
Formule moléculaire |
C18H15PPt |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
platinum;triphenylphosphane |
InChI |
InChI=1S/C18H15P.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
Clé InChI |
XAKYZBMFCZISAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)



![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)







